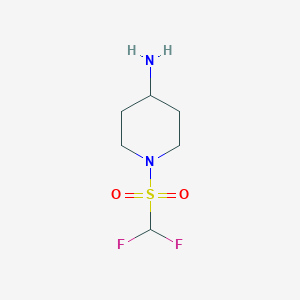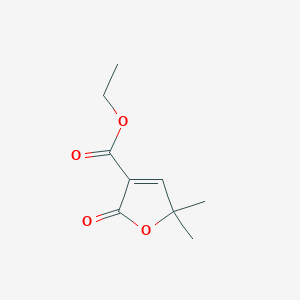
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate is an organic compound with the molecular formula C₉H₁₂O₄. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of alkyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylates with zinc enolates prepared from zinc and 1-aryl-2-bromo-2-phenylethanones . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc enolates, bromoketones, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with zinc enolates can yield ethyl 4-(2-aryl-2-oxo-1-phenyl-ethyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carboxylates .
Aplicaciones Científicas De Investigación
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to modulate the activity of enzymes and receptors involved in inflammation and cell proliferation . The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Ethyl 5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate: A closely related compound with similar reactivity and applications.
2,3-Dihydro-5-methylfuran: Another furan derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific ester functional group and the resulting reactivity, making it valuable for various synthetic and research applications.
Propiedades
Número CAS |
67498-38-8 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 5,5-dimethyl-2-oxofuran-3-carboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-12-7(10)6-5-9(2,3)13-8(6)11/h5H,4H2,1-3H3 |
Clave InChI |
UPSCNRAMJCKATF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(OC1=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


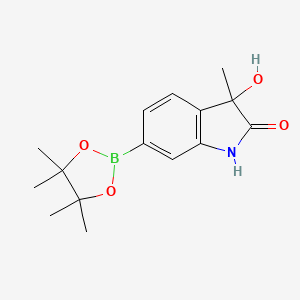
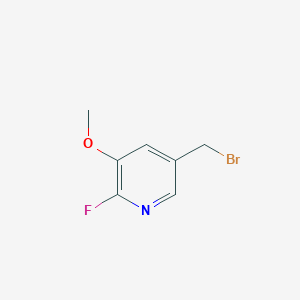
![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B13992011.png)

![6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B13992026.png)

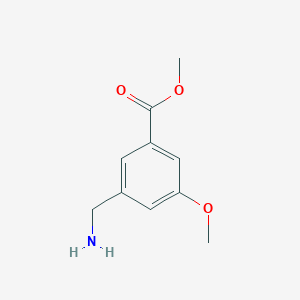
![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
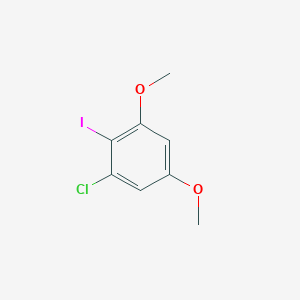
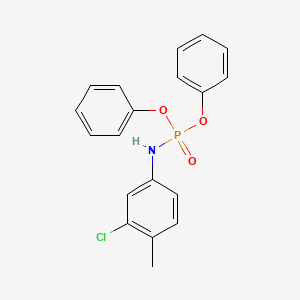

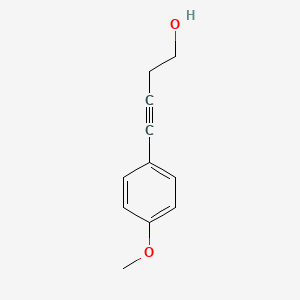
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13992078.png)
